7-Mguo iro

Description

Significance of Modified Nucleosides in Molecular Biology and Genetics

Nucleosides, the building blocks of DNA and RNA, can undergo a variety of chemical modifications. These modifications are not merely random events but can have profound implications for nucleic acid structure, function, and interaction with proteins. Modified nucleosides are critical for investigating epigenetic modifications, where a methyl group is typically added to adenine (B156593) or cytosine during DNA methylation, a frequent epigenetic alteration. microbiozindia.com They are also widely used in molecular biology techniques, serving as primers for DNA sequencing and PCR, or as analogs for research and medical applications like antiviral drugs or fluorescent labeling. microbiozindia.com

In addition to their roles in DNA, modified nucleosides are essential components of various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and non-coding RNAs. researchgate.net These modifications can influence RNA splicing, protein biosynthesis, and the structural and functional organization of ribosomes. researchgate.net In tRNAs, modified bases modulate protein translation rates by affecting codon-anticodon affinity and stabilizing or weakening base pairing interactions. nih.gov This fine-tuning mechanism allows for differential translation rates of mRNAs enriched in favored codons. nih.gov

Chemically synthesized and structurally optimized modified nucleosides have found widespread application in medicinal chemistry, including as precursors for nucleic acid drugs. After phosphorylation, their structural similarity to natural nucleosides allows them to be recognized and utilized by cellular or viral enzymes, enabling their use in various therapeutic strategies.

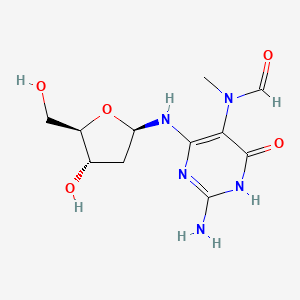

Definition and Contextualization of 7-Methyl-2'-deoxyguanosine Imidazole (B134444) (Ring Open) as a DNA Adduct

7-Methyl-2'-deoxyguanosine (m7dG) is a modified nucleoside that arises primarily from the methylation of the N7 position of guanine (B1146940) in DNA. ontosight.aioup.com This modification is a predominant lesion formed by endogenous and exogenous methylating agents, such as S-adenosylmethionine and N-methyl-N-nitrosourea, comprising a significant percentage of total methylated lesions. oup.com While the N7 position of guanine is not directly involved in Watson-Crick base pairing, methylation at this site introduces a positive charge on the imidazole ring, which can destabilize the glycosidic bond and lead to spontaneous depurination, generating an apurinic (AP) site. oup.com

Furthermore, under basic conditions, m7dG can undergo imidazole ring opening. oup.com This ring-opened form is known as 7-Methyl-2'-deoxyguanosine imidazole (ring open), also referred to as 7-Mguo iro. nih.gov The imidazole ring opening results in the formation of mutagenic 5-N-methyl-2,6-diamino-4-hydroxyformamidopyrimidine (Methyl-FAPy). oup.com These ring-opened structures can result in the stoppage of DNA replication. oup.com

As a DNA adduct, this compound represents a structural alteration to the DNA molecule caused by chemical damage. While 7-methylguanine (B141273) itself has been shown to be non-mutagenic per se due to the non-involvement of the N-7 position in hydrogen bonding within the DNA helix, its conversion to the ring-opened form (this compound) or the generation of apurinic sites significantly contributes to the genotoxic potential of N7-methylguanine lesions. oup.com The study of 7-methyl-2'-deoxyguanosine and similar compounds is significant for understanding the mechanisms of DNA damage and repair, which are crucial for maintaining genomic integrity. ontosight.ai

Research findings highlight the importance of detecting 7-methylguanosine (B147621) adducts, which often involves the imidazole ring-opening product due to its stability. An enzyme-linked immunosorbent assay (ELISA) has been developed and validated to detect 7-methylguanosine adducts, requiring the imidazole ring-opening of 7-methylguanosine for stability. nih.gov This assay demonstrated higher sensitivity when the ring-opened form and serum were incubated at 4 degrees Celsius compared to 37 degrees Celsius. nih.gov The assay was sensitive enough to detect 7-methylguanosine adduct in DNA samples from humans exposed to N-nitrosodimethylamine. nih.govresearchgate.net

Electrochemical methods have also been explored for detecting 7-methylguanosine, revealing its irreversible oxidation on a glassy carbon electrode. researchgate.net The electrochemical behavior of 7-methylguanosine was compared to other guanine derivatives, and an electroanalytical method was proposed for its determination. researchgate.net Studies have shown that the anodic peak of 7-methylguanosine did not suffer interference from guanine, guanosine, or 7-methylguanine, indicating a distinct oxidation potential. researchgate.net

The formation of DNA adducts, including those derived from 7-methyl-2'-deoxyguanosine imidazole ring opening, is a key aspect of how various agents, such as tobacco-specific N-nitrosamines and alkylating agents, exert their biological effects and contribute to processes like carcinogenesis. nih.govmdpi.comiastate.edu Maintaining genomic integrity relies on mechanisms such as DNA repair, replication fidelity, and checkpoint controls to protect against mutations and genomic instability caused by internal and external factors. studysmarter.co.uk Understanding the formation and processing of DNA adducts like this compound is therefore crucial for comprehending the origins of genomic instability and the cellular defense mechanisms against DNA damage.

Research Findings Related to this compound Detection Sensitivity

Research into the detection of 7-methylguanosine adducts has provided data on the sensitivity of different methods, particularly highlighting the role of the imidazole ring-opened form.

| Method | Condition | 50% Inhibition (fmol/well) | Lower Limit of Detection (fmol) | Citation |

| Competitive ELISA (7-methylguanosine iro and serum) | 4°C | 37 | 1.58 | nih.govresearchgate.net |

| Competitive ELISA (7-methylguanosine iro and serum) | 37°C | 1280 | Not specified | nih.gov |

This table illustrates the increased sensitivity of the competitive ELISA method for detecting 7-methylguanosine adducts when utilizing the stable, imidazole ring-opened form and performing the incubation at a lower temperature. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

72398-32-4 |

|---|---|

Molecular Formula |

C11H17N5O5 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

N-[2-amino-4-[[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-6-oxo-1H-pyrimidin-5-yl]-N-methylformamide |

InChI |

InChI=1S/C11H17N5O5/c1-16(4-18)8-9(14-11(12)15-10(8)20)13-7-2-5(19)6(3-17)21-7/h4-7,17,19H,2-3H2,1H3,(H4,12,13,14,15,20)/t5-,6+,7+/m0/s1 |

InChI Key |

RLBJYWQLKDLJEV-RRKCRQDMSA-N |

Isomeric SMILES |

CN(C=O)C1=C(N=C(NC1=O)N)N[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CN(C=O)C1=C(N=C(NC1=O)N)NC2CC(C(O2)CO)O |

Origin of Product |

United States |

Biochemical Pathways of Adduct Formation and Structural Rearrangement

Formation of N7-Methyl-2'-deoxyguanosine through Alkylation of DNA

Alkylation of DNA involves the transfer of an alkyl group to a nucleotide base or the phosphate (B84403) backbone. The N7 position of guanine (B1146940) is a particularly susceptible site for such modifications.

DNA alkylation can be triggered by a diverse array of agents, originating from both endogenous metabolic processes and exogenous environmental exposures. Endogenous sources include molecules like S-adenosylmethionine, which can participate in methylation reactions. Exogenous alkylating agents encompass a broad spectrum of chemicals, including those found in industrial pollutants, tobacco smoke, and certain chemotherapeutic drugs. Prominent examples of exogenous methylating agents that lead to m7dG formation include N-methyl-N-nitrosourea (MNU), methyl methanesulfonate (B1217627) (MMS), and temozolomide (B1682018) (TMZ). oup.compnas.orgresearchgate.netnih.gov N-nitrosodimethylamine (NDMA), an environmental carcinogen, is metabolized by cytochrome P450 enzymes, primarily CYP2E1, to generate a reactive methyldiazonium ion, a potent methylating species that readily alkylates DNA. researchgate.netoup.com

DNA methylation events resulting in m7dG are often the most abundant type of alkylation damage. Studies have shown that m7dG can comprise approximately 60-80% of the total methylated lesions in DNA. oup.compnas.org

While alkylating agents can modify various sites within the DNA molecule, including other nitrogen and oxygen atoms on the bases and the phosphodiester backbone, the N7 position of guanine is a highly favored site, particularly for agents that react via an SN1-like mechanism. oup.comnih.govaopwiki.org This specificity is attributed to the higher nucleophilicity of the N7 atom compared to other positions in the DNA bases.

Research investigating the sequence specificity of guanine-N7 alkylation has revealed that the local DNA sequence can influence the frequency of modification. Studies using nitrogen mustards and triazenes, for instance, have demonstrated preferences for alkylation at guanines located within runs of contiguous guanines. nih.govnih.govoup.comscispace.comucl.ac.uk However, the precise sequence preference can vary depending on the specific structure of the alkylating agent. nih.govoup.comscispace.com Electrostatic interactions may play a significant role in determining the reaction rates of cationic alkylating species with the N7 position of guanine. nih.gov

Spontaneous and Enzymatic Imidazole (B134444) Ring Opening of 7-Methyl-2'-deoxyguanosine

Following its formation, N7-methyl-2'-deoxyguanosine is not a static lesion and can undergo further transformation, most notably the opening of its imidazole ring.

The imidazole ring opening of m7dG leads to the formation of a formamidopyrimidine (Fapy) derivative, specifically 5-N-methyl-2,6-diamino-4-hydroxyformamidopyrimidine (Methyl-FAPy), also referred to as ring-opened 7-methylguanine (B141273) (rom7Gua). oup.comnih.govnih.govnih.gov This transformation can occur spontaneously, and its rate is significantly enhanced under basic conditions. oup.comnih.govrsc.org

The chemical mechanism proposed for the alkaline-induced imidazole ring opening of 7-methylguanosine (B147621) (a related ribonucleoside) involves an initial nucleophilic attack by a hydroxyl ion at the C8 position of the purine (B94841) ring. This attack leads to the formation of a transient carbinolamine intermediate. The presence of the positive charge on the N7 atom in m7dG (or 7-methylguanosine) makes the imidazole ring electron-deficient and more susceptible to this nucleophilic attack. umich.edu Subsequent rearrangement and cleavage of the imidazole ring result in the formation of the Fapy product. nih.govumich.edu Ring fission can potentially occur at two different bonds within the imidazole ring (between N7-C8 or C8-N9), leading to the formation of both formylated and deformylated ring-opened products. nih.govumich.edu

While spontaneous ring opening is a known process, the ring-opened Fapy lesions can also be substrates for DNA repair enzymes. For example, formamidopyrimidine-DNA glycosylase (Fapy-DNA glycosylase) can recognize and excise the ring-opened 7-methylguanine from DNA, initiating the base excision repair pathway. nih.govacs.org

The opening of the imidazole ring in N7-methyl-2'-deoxyguanosine has a profound impact on the conformation and flexibility of the modified nucleotide. The intact purine ring system is relatively rigid. However, the rupture of the imidazole ring increases the number of degrees of freedom within the molecule, particularly allowing for rotation around the N7 and C8 atoms (using the original purine numbering) that become part of the acyclic structure in the Fapy lesion. psu.edu

This increased flexibility allows the ring-opened Fapy-dG adduct to exist as a complex mixture of interconverting conformers and isomers. acs.orgnih.gov Multiple rotameric forms are possible due to the rotation around the bond connecting the formamide (B127407) group to the pyrimidine (B1678525) ring. acs.orgpsu.edu Experimental studies have successfully separated different rotamers of substituted Fapy lesions using techniques like HPLC. acs.orgpsu.edu

Molecular and Cellular Consequences of 7 Methyl 2 Deoxyguanosine Imidazole Ring Open Adducts

Impact on DNA Structure and Helical Stability

The formation of 7-Methyl-2'-deoxyguanosine imidazole (B134444) (Ring Open) adducts significantly alters the structural integrity and stability of the DNA double helix. Unlike the initial m7dG lesion, which retains the purine (B94841) ring structure but carries a positive charge at the N7 position, the ring-opened form disrupts the aromaticity of the guanine (B1146940) base and introduces a flexible, acyclic structure into the DNA backbone. nih.govfluoroprobe.com

Disruption of Watson-Crick Base Pairing

The open-ring structure of the 7-Methyl-2'-deoxyguanosine imidazole adduct prevents it from participating in standard Watson-Crick base pairing with cytosine. nih.gov The loss of the imidazole ring and the resulting change in chemical structure abolish the specific hydrogen bonding interactions required for canonical G:C pairing. This disruption can lead to mispairing or the inability of DNA polymerases to accurately read the damaged template during replication.

Alterations in DNA Local Conformation and Reactivity

The introduction of the flexible, ring-opened formamidopyrimidine structure into the DNA helix can induce significant local conformational changes. fluoroprobe.com The acyclic nature of the adduct allows for increased flexibility compared to a standard nucleotide or even the precursor m7dG lesion. This can lead to distortions in the DNA backbone and alter the local helical structure. The altered conformation and the presence of new functional groups in the ring-opened form can also affect the chemical reactivity of the DNA locally, potentially influencing interactions with proteins and other molecules. Research indicates that the ring-opened formamidopyrimidine derivative is a very mobile molecule capable of existing in different conformations depending on the solvent environment. fluoroprobe.com

Recognition and Processing by DNA Replication and Repair Machinery

7-Methyl-2'-deoxyguanosine imidazole (Ring Open) adducts pose a significant impediment to the cellular machinery responsible for DNA replication and repair. Their presence in the DNA template can lead to replication fork stalling and, if not accurately processed, result in mutations.

Bypass by DNA Polymerases and Implications for Replication Fidelity

Replicative DNA polymerases, known for their high fidelity, are typically blocked by the presence of bulky or distorting DNA lesions like the ring-opened formamidopyrimidine adduct. nih.gov This blockage can halt DNA replication, which can be detrimental to cell survival. However, cells possess specialized translesion synthesis (TLS) DNA polymerases that can bypass such lesions, albeit often with lower fidelity compared to replicative polymerases.

Studies on the bypass of the ring-opened m7dG adduct (Methyl-FAPy) by human DNA polymerases have shown varying efficiencies and fidelities. While high-fidelity replicative polymerases are strongly blocked, TLS polymerases such as human DNA polymerase η (hpol η) and human DNA polymerase κ (hpol κ) have been shown to bypass these lesions. nih.gov

Data on the bypass of a stable analog of the N7-methyl-dG adduct (which can undergo ring opening) by Y-family polymerases highlights differential processing.

| Human DNA Polymerase | Bypass Efficiency (Relative to Undamaged DNA) | Predominant Inserted Nucleotide Opposite Lesion | Observed Misincorporation |

|---|---|---|---|

| hpol η | Detectable bypass, some stalling | dC (error-free) | dA, dG (5-10% of products) |

| hpol κ | Strongly blocked | Not efficiently determined due to blockage | - |

| hpol ι | No significant distinction from control | - | - |

| Dpo4 (Archaeal) | Detectable bypass | dC (error-free) | - |

Table 1: Bypass Efficiency and Nucleotide Insertion Opposite a Stable N7-CH3 2'-F dG Adduct by Y-family DNA Polymerases.

While hpol η can bypass the lesion, it does so with a notable frequency of misincorporation, primarily inserting dA or dTTP opposite the adduct. This miscoding potential underscores the mutagenic threat posed by the ring-opened adduct if bypassed by certain TLS polymerases.

Role of Specific Glycosylases (e.g., Alkyladenine DNA Glycosylase)

While Alkyladenine DNA Glycosylase (AAG), also known as MPG or ANPG, is involved in the repair of various alkylation lesions, including the initial m7dG lesion, the primary enzyme responsible for the direct excision of the ring-opened formamidopyrimidine adducts is the Fapy-DNA glycosylase. zenodo.org

Research has demonstrated that Fapy-DNA glycosylase specifically recognizes and excises the formylated ring-opened 7-methylguanine (B141273) from DNA. zenodo.org This enzymatic activity is critical for preventing the accumulation of these potentially mutagenic lesions in the genome. The efficiency of excision by Fapy-DNA glycosylase contributes significantly to the cellular defense against the deleterious effects of alkylation-induced imidazole ring-opened guanine adducts.

Mutagenic Potential and Contribution to Genome Instability

Mechanisms of Point Mutation Induction

MeFapy-dG adducts primarily exert their mutagenic effects by inducing point mutations during DNA replication. High-fidelity replicative DNA polymerases are often blocked by the presence of MeFapy-dG, inhibiting DNA synthesis. nih.gov However, specialized translesion synthesis (TLS) polymerases are capable of bypassing these lesions, albeit often in an error-prone manner. nih.govnih.gov

Research indicates that bypass of MeFapy-dG by TLS polymerases can lead to misincorporation of incorrect nucleotides opposite the lesion. Studies have shown that MeFapy-dG can induce G to T transversions as a predominant mutation type. nih.govnih.gov In some experimental systems, G to A transitions have also been observed. Furthermore, unexpected mutation frequencies at adenine (B156593) sites, yielding A to G transitions, have been reported in studies involving Fapy-7MeGua in single-stranded DNA templates replicated in SOS-induced E. coli cells, suggesting complex downstream effects or the formation of additional mutagenic lesions.

The miscoding potential of MeFapy-dG has been investigated using different polymerases. For instance, human DNA polymerase η (hpol η) has been shown to bypass a stabilized analog of N7-Me-dG (which can be converted to the Fapy form) and exhibit misincorporation, primarily inserting dA or dT opposite the lesion. Another TLS polymerase, pol ζ, was found to replicate past an AFB1-Fapy-dG adduct (a related Fapy lesion) in yeast, preferentially incorporating an A opposite the lesion, leading to mutagenic bypass.

Data from studies evaluating the mutagenic frequency of methyl-FapyG in bacterial cells using a supF-based colony screening assay indicated a mutation frequency of 6.3%. This contrasts with the lower mutation frequency observed for the precursor N7-methylG, which was reported to be less than 0.5% in the same system, highlighting the increased mutagenicity of the ring-opened form.

Correlation with DNA Damage Response Pathways

The presence of MeFapy-dG adducts triggers DNA damage response pathways aimed at maintaining genome integrity. The primary mechanism for the removal of formamidopyrimidine lesions, including MeFapy-dG, is the Base Excision Repair (BER) pathway. Specific DNA glycosylases are responsible for recognizing and excising Fapy lesions from the DNA backbone. In E. coli, the formamidopyrimidine-DNA glycosylase (Fpg or MutM) is known to excise ring-opened 7-methylguanine residues (Fapy-7MeGua). nih.gov In mammalian cells, the NEIL1 DNA glycosylase has been shown to efficiently excise Fapy-dG adducts, including those derived from aflatoxin B1. Studies using NEIL1-deficient cells have shown increased levels of Fapy adducts and enhanced sensitivity to the damaging agent, suggesting a crucial role for NEIL1 in repairing these lesions. nih.govnih.gov

Failure to efficiently repair MeFapy-dG adducts through BER can lead to their persistence in the genome. These persistent lesions can then be encountered by the replication machinery during DNA synthesis. As mentioned earlier, high-fidelity polymerases may stall at these sites, potentially leading to replication fork collapse and the induction of more complex DNA damage, such as double-strand breaks. nih.gov To overcome the replication block, TLS polymerases are recruited, which can bypass the lesion but with the risk of introducing mutations. nih.govnih.gov

The processing of DNA damage, including MeFapy-dG, is integrated with broader cellular DNA damage response networks. In prokaryotes like E. coli, the presence of DNA lesions can induce the SOS response, a global regulatory network that upregulates the expression of various repair and TLS enzymes. While the direct correlation of MeFapy-dG specifically with triggering the SOS response was noted in the context of observing A to G mutations, the general principle of TLS involvement in bypassing this lesion links it to damage tolerance mechanisms. In mammalian cells, persistent DNA damage can lead to cell cycle arrest, such as G2/M arrest, allowing time for repair before cell division. The accumulation of unrepaired or misrepaired MeFapy-dG lesions can contribute to the signaling that initiates these cell cycle checkpoints.

The conformational flexibility of MeFapy-dG, which can exist as different anomers (alpha and beta) and undergo rotation around various bonds, can influence its recognition and processing by repair enzymes and DNA polymerases, adding another layer of complexity to its biological impact.

Mutation Frequency Data for Methylated Guanine Adducts

| Adduct Type | Experimental System | Mutation Frequency | Primary Mutation Type(s) Observed | Citation |

| N7-methylG | Bacterial cells | ≤ 0.5% | Not clearly specified as mutagenic | |

| Methyl-FapyG | Bacterial cells | 6.3% | Not clearly specified in this context | |

| AFB1-N7-dG | Simian kidney (COS-7) cells | 45% | G → T transversions | nih.govnih.gov |

| AFB1-Fapy-dG | Simian kidney (COS-7) cells | 97% | G → T transversions | nih.govnih.gov |

Note: Mutation frequencies can vary significantly depending on the specific experimental system, sequence context, and methods used.

Advanced Methodologies for Detection, Quantification, and Structural Characterization

Immunological Assays for Specific Adduct Detection

Immunological assays leverage the specific binding of antibodies to DNA adducts, offering high sensitivity for their detection and quantification.

The development of sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), has been instrumental in detecting DNA adducts, including those derived from methylation nih.govmdpi.comberkeley.edunih.govfrontiersin.org. These assays rely on generating specific antibodies against the modified nucleoside or modified DNA. A competitive ELISA specifically designed to detect 7-methylguanosine (B147621) iro induced by N-nitrosodimethylamine exposure has been developed and validated nih.gov. This assay demonstrated high sensitivity, with a lower limit of detection reported at 1.58 fmol of 7-methylguanosine iro nih.gov. The sensitivity of such assays can be influenced by factors like incubation temperature; for instance, incubating the 7-methylguanosine iro and serum at 4°C resulted in a 35 times higher sensitivity compared to 37°C nih.gov.

Another example of a sensitive immunoassay is a direct ELISA developed for the quantitative detection of 4-hydroxyequilenin–DNA adducts in mammalian cells oup.comresearchgate.net. This assay, utilizing a novel monoclonal antibody, showed a linear dose-response and a detection limit of approximately five adducts per 10⁸ bases in a 1 µg DNA sample oup.comresearchgate.net. Competitive immunoassays are generally considered more sensitive than direct assays berkeley.edu.

Immunological assays are widely applied to detect DNA adducts in various biological samples, including DNA isolated from tissues and cells nih.govoup.comresearchgate.netmdpi.comescholarship.orgoup.com. For immunoassays performed on isolated DNA, the amount of DNA available from biological samples, even readily accessible ones like blood, can be limited, often ranging from a few to several tens of micrograms mdpi.com. This underscores the necessity for highly sensitive methods to accurately measure DNA adduct levels in humans mdpi.com.

Studies have successfully applied immunoassays to quantify DNA adducts in DNA samples from human tissues and cells nih.govoup.comresearchgate.netmdpi.comescholarship.orgoup.com. For example, a competitive ELISA was validated for detecting 7-methylguanosine adducts in DNA samples from humans exposed to N-nitrosodimethylamine nih.gov. Immunoassays can often detect DNA adducts without requiring complete enzymatic digestion of the sample DNA, unlike some other techniques oup.com.

Chromatographic and Spectrometric Approaches

Chromatographic and spectrometric methods are essential for separating, identifying, and quantifying 7-Mguo iro, offering high specificity and the ability to resolve complex mixtures.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone technique for the analysis of DNA adducts, including this compound escholarship.orgspringernature.comnih.govre-place.beresearchgate.netmpi-bremen.de. This combination provides powerful separation capabilities with highly sensitive and specific detection based on mass-to-charge ratio and fragmentation patterns escholarship.orgre-place.beresearchgate.netmpi-bremen.de.

HPLC-MS/MS is widely utilized in DNA adductomics for both targeted and untargeted analysis escholarship.orgresearchgate.net. Targeted approaches focus on the quantitative measurement of specific, known adducts, while untargeted methods aim to discover and screen for a broader range of modifications, including unknown ones escholarship.orgresearchgate.net. Recent advancements in MS instrumentation have significantly contributed to the emergence of DNA adductomics as an active research field escholarship.orgresearchgate.net.

Micro-HPLC/MS/MS methods have been developed to enhance sensitivity and enable the quantification of specific DNA adducts, such as 1,N²-propanodGuo, an exocyclic adduct springernature.comnih.gov. HPLC coupled with high-resolution mass spectrometry (HRMS) is also employed for screening known and unknown DNA adducts in biological samples, offering accurate identification based on chemical composition and exact mass frontiersin.orgresearchgate.net. While HRMS provides high specificity, MS/MS often offers lower detection limits, improving quantitative accuracy re-place.be. Hybrid quadrupole MS systems combine the specificity of HRMS with the sensitivity of triple quadrupole MS/MS re-place.be.

The chromatographic separation step in HPLC-MS is crucial for resolving isomeric adducts that may have similar masses but different structures escholarship.org. Reversed-phase chromatography is commonly used for the separation of DNA adducts re-place.be.

While traditional 1D ¹H NMR analysis typically required nanomole quantities of an adduct, advancements in microscale NMR detectors have significantly reduced the sample amount needed, enabling analysis at the picomole level nih.gov. This is particularly important when working with DNA adducts isolated from biological sources, which are often available only in limited quantities nih.gov.

NMR is often used in combination with MS for comprehensive structural characterization nih.govnih.gov. MS can provide initial structural information through fragmentation data, while NMR offers complementary details, such as the specific atoms involved in the adduction nih.gov. NMR spectroscopy has been used to establish the structural features of various DNA adducts in aqueous solution and within DNA duplexes, providing insights into how adduct formation affects DNA structure nih.govresearchgate.netrcsb.org. For instance, NMR analysis revealed that the major acrolein-derived deoxyguanosine adduct assumes a ring-closed form in aqueous solution but an open-chain form when paired with dC in a DNA duplex researchgate.net.

In Situ Detection and Imaging Techniques (e.g., Immunohistochemistry)

In situ techniques allow for the visualization and localization of DNA adducts within their native cellular and tissue context, providing valuable spatial information.

Immunohistochemistry (IHC) is a widely used in situ method for detecting DNA adducts in tissue sections mdpi.commdpi.comoup.comresearchgate.netnih.gov. This technique utilizes antibodies that specifically bind to the DNA adducts present in fixed tissue samples mdpi.commdpi.comoup.com. A key advantage of IHC is its ability to visualize DNA adducts within specific cell types within a tissue, which can be particularly useful for understanding the distribution of damage and identifying vulnerable cell populations mdpi.commdpi.comoup.com.

While generally less sensitive than immunoassays performed on isolated DNA, IHC is well-suited for analyzing archived human formalin-fixed paraffin-embedded (FFPE) tissues mdpi.commdpi.com. IHC has been successfully applied to detect various types of DNA adducts in human tissues, including those in oral mucosa cells, esophagus, cervix, vulva, prostate, and placenta mdpi.comoup.comresearchgate.netnih.gov. Semi-quantitative assessment of adduct levels can be performed using image analysis systems mdpi.comoup.comresearchgate.net.

However, it is important to consider potential limitations of IHC, such as possible cross-reaction of the antibody with structurally similar adducts or other cellular components, which can affect specificity mdpi.com. Despite this, IHC provides a valuable approach for assessing DNA damage in situ and can complement data obtained from other methodologies mdpi.comoup.com.

Biological Models and Preclinical Investigations

In Vitro Systems for Adduct Formation and Repair Studies (e.g., Cell Culture, DNA-Polymerase Assays)

In vitro models are crucial for dissecting the molecular mechanisms of 7-MeG adduct formation and repair. The N7 position of guanine (B1146940) is the most nucleophilic site in DNA, making it highly susceptible to methylation from both endogenous and exogenous agents, with 7-MeG often being the most abundant lesion formed nih.govnih.govsemanticscholar.org.

Cell culture systems are widely used to study the cellular response to DNA alkylation. Studies have shown that chemotherapeutic alkylating agents can induce the formation of 7-MeG in cellular DNA nih.gov. The primary pathway for repairing this adduct is base excision repair (BER), which is initiated by a DNA glycosylase nih.gov. For instance, extracts from rodent livers have been shown in vitro to contain DNA glycosylases capable of recognizing and removing 7-MeG from methylated DNA pnas.orgnih.govsemanticscholar.org. The efficiency of this repair can be studied in different cell lines, and it has been demonstrated that overexpression of N-methylpurine DNA glycosylase (MPG) leads to rapid removal of 7-MeG adducts nih.gov. While 7-MeG itself is generally considered non-toxic, its rapid conversion by MPG into downstream repair intermediates, such as abasic sites, can lead to increased cytotoxicity in cells exposed to alkylating agents nih.gov.

DNA-polymerase assays are employed to determine the effect of the 7-MeG adduct on DNA replication and its potential to cause mutations. Early studies were often hampered by the chemical instability of the adduct; however, more recent research has provided clearer insights nih.gov. Using a stable analog of the adduct, studies with human Y-family translesion synthesis DNA polymerases, such as polymerase η, have shown that the 7-MeG lesion can cause miscoding during DNA replication nih.govsemanticscholar.org. This indicates that while it is a chemically simple and abundant adduct, it possesses mutagenic potential nih.gov.

Animal Models for Studying Adduct Dynamics and Pathological Outcomes

Animal models, particularly rodents like mice, rats, and hamsters, are essential for studying the formation, distribution, persistence, and pathological consequences of 7-MeG adducts in a whole-organism context nih.govfrontiersin.org. These studies allow for the generation of comprehensive dose-response curves and the comparison of adduct formation with other biological endpoints such as unscheduled DNA synthesis, mutation frequency, and gene expression nih.govresearchgate.net. Research in animal models has established that the formation and persistence of 7-MeG can be dependent on the species, strain, tissue, and age of the animal nih.govresearchgate.net.

The distribution and concentration of 7-MeG adducts vary significantly among different tissues following exposure to methylating agents.

Liver and Kidney : In rats treated weekly with succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SDMH), 7-MeG adducts were found to accumulate in the liver and kidney nih.gov. Similarly, following treatment with N-methyl-N-nitrosourea (MNU) in mice, the liver and kidney were among the tissues with the highest formation of 7-MeG nih.govresearchgate.net. Endogenous background levels of 7-MeG have also been quantified in rat liver DNA, with levels increasing with age nih.govpnas.org.

Lung and Brain : The lung and brain also show significant 7-MeG formation after exposure to agents like MNU in mice nih.govresearchgate.net. However, in the SDMH-treated rat study, no adducts were detected in the lungs nih.gov.

Digestive Tract : Following exposure to the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), 7-MeG adducts were identified in the small intestine and colon of rats, mice, and hamsters nih.gov. In a study on colon cancer models in mice, orally administered 7-methylguanine (B141273) was shown to effectively penetrate and accumulate in tumor tissue in the colon actanaturae.ru.

Other Tissues : After NNK treatment, adducts were also observed in various respiratory tissues and the pancreas nih.govnih.gov.

The following interactive table summarizes data on endogenous 7-MeG levels found in the liver DNA of rats at different ages.

| Rat Age | DNA Type | 7-MeG Level (residues per 105 bases) |

|---|---|---|

| Young (6 months) | Nuclear DNA | 0.95 |

| Young (6 months) | Mitochondrial DNA | 3.23 |

| Old (24 months) | Nuclear DNA | 2.38 |

| Old (24 months) | Mitochondrial DNA | 8.06 |

The next table provides a summary of tissues where 7-MeG adducts have been detected in animal models after exposure to various methylating agents.

| Agent | Animal Model | Tissues with Detected Adducts | Reference |

|---|---|---|---|

| N-methyl-N-nitrosourea (MNU) | Mice | Liver, Kidney, Lung, Brain | nih.govresearchgate.net |

| Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SDMH) | Rats | Liver, Kidney | nih.gov |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Rats, Mice, Hamsters | Respiratory tissues, Nasal tissue, Liver, Small Intestine, Colon | nih.gov |

The presence of 7-MeG adducts is a biomarker of exposure to alkylating agents, but its direct correlation with pathological outcomes like cancer is complex nih.gov. The 7-MeG adduct itself is not thought to significantly interfere with DNA replication and is often considered non-mutagenic and non-cytotoxic nih.govnih.gov. Studies have shown that the persistence of 7-MeG was similar in target and non-target tissues for carcinogenesis, suggesting the adduct is not the primary causal link to cancer development nih.gov.

However, the cellular response to the presence and repair of 7-MeG is significant. The response to alkylating agents is heavily influenced by the formation of other, more cytotoxic and mutagenic adducts, such as O6-methylguanine (O6-MeG) nih.govacs.org. The ratio of 7-MeG to O6-MeG can vary depending on the agent and tissue repair capacity nih.gov. Therefore, while 7-MeG indicates exposure, it does not serve as a direct quantitative predictor for the amount of more harmful lesions without additional information on repair rates and time since exposure researchgate.net.

Synthesis Strategies and Design of Analogs for Mechanistic Probes

Chemical Synthesis Pathways for 7-Methyl-2'-deoxyguanosine and its Ring-Opened Derivatives

7-Methyl-2'-deoxyguanosine (m7dG) is primarily synthesized through the alkylation of deoxyguanosine. Methylating agents, such as dimethyl sulfate (B86663) or methyl methanesulfonate (B1217627), are commonly employed for this modification, showing a preference for the N7 position of guanine (B1146940) nih.govoup.compnas.orgontosight.ai. This reaction introduces a positive charge on the N7 atom, which is key to the subsequent reactivity and instability of m7dG oup.compnas.orgacs.org.

The inherent instability of m7dG, particularly the weakened glycosidic bond due to the positive charge, leads to its conversion into other products. One major pathway, especially under basic conditions, is the opening of the imidazole (B134444) ring. This process yields a formamidopyrimidine derivative, commonly identified as 5-N-methyl-2,6-diamino-4-hydroxyformamidopyrimidine (Methyl-FAPy) oup.com. When phosphorylated, this ring-opened product is referred to as 2'-deoxy-N5-methyl-N5-formyl-2,5,6-triamino-4-oxopyrimidine (ROM-dGMP) nih.gov. The chemical synthesis of these ring-opened derivatives often involves treating m7dG or its nucleotides with alkaline solutions nih.govnih.gov.

For the site-specific incorporation of m7dG into synthetic DNA oligonucleotides, solid-phase synthesis techniques utilizing appropriately protected phosphoramidite (B1245037) precursors have been developed acs.orgacs.org. Similar strategies involving phosphoramidite chemistry have been reported for the synthesis of ring-opened Fapy-dGuo adducts derived from nitrogen mustards, allowing for their defined placement within DNA sequences acs.org.

Design and Preparation of Structural Analogs

Structural analogs of 7-methyl-2'-deoxyguanosine and its ring-opened derivatives are designed to serve as stable mimics or to possess specific chemical handles for various applications. These analogs help researchers to circumvent the chemical instability of the native lesions and to probe specific interactions.

One approach to creating stable analogs is modifying the deoxyribose sugar. For instance, a 2'-fluoro analog, 2'-fluoro-m7dG (Fm7dG), has been synthesized. The introduction of a fluorine atom at the 2' position enhances the chemical stability of the glycosidic bond, making Fm7dG a valuable tool for studying the biological effects of m7dG without the complications of depurination or ring opening during experiments oup.comnih.gov.

Modifications on the guanine base itself are also pursued. Analogs with substituents at the C8 position of 7-methylguanosine (B147621) have been prepared using methods like Suzuki-Miyaura cross-coupling reactions. While these reactions can be effective, the propensity for imidazole ring opening under basic conditions used in some coupling protocols needs to be considered acs.org.

In the context of RNA cap structures, which involve 7-methylguanosine, anti-reverse cap analogs (ARCAs) have been designed and synthesized. These analogs, modified at the 3'-OH group of the 7-methylguanosine moiety, prevent incorrect incorporation into RNA transcripts by RNA polymerases, ensuring that the synthetic mRNA is capped in the biologically active orientation researchgate.net. Although these are guanosine-based, the principles of targeted modification are relevant to the design of deoxyguanosine analogs.

The preparation of these structural analogs, particularly for incorporation into oligonucleotides, frequently relies on established phosphoramidite chemistry, allowing for controlled synthesis and purification acs.orgglenresearch.com.

Application of Analogs in Investigating DNA-Protein Interactions and Enzymatic Specificity

7-Methyl-2'-deoxyguanosine and its ring-opened derivatives, along with their structural analogs, are indispensable tools for dissecting complex biological processes involving DNA. They are widely used as probes to investigate DNA damage and repair pathways, understand how DNA replication machinery handles damaged templates, and determine the specificity of various enzymes that interact with modified nucleic acids oup.comontosight.ainih.govontosight.ai.

Methylation interference assays are a classic example of using methylated DNA to study DNA-protein interactions. In this technique, DNA is partially methylated (often at guanine N7 positions), and the effect of methylation on protein binding is assessed. Positions where methylation interferes with binding indicate critical contact points between the protein and the DNA upenn.edu.

Ring-opened guanine nucleotides, such as ROM-dGMP, have been utilized to study enzymatic specificities. Research has shown that ROM-dGMP is resistant to digestion by certain nucleases, like nuclease P1, while being an efficient substrate for enzymes such as T4 polynucleotide kinase nih.gov. These distinct enzymatic behaviors highlight how the ring-opened structure alters the recognition and processing of the nucleotide by cellular enzymes.

Stable analogs like Fm7dG are particularly valuable for studying translesion synthesis (TLS) DNA polymerases. By incorporating Fm7dG site-specifically into a DNA template, researchers can investigate how polymerases, such as human DNA polymerase η, bypass this lesion and the fidelity of nucleotide incorporation opposite the modified base oup.comnih.gov. Studies using Fm7dG have provided insights into the miscoding potential of m7dG during replication nih.gov.

Analogs of 7-methylguanosine cap structures, including those with modifications at the C8 position, have been used to study their interactions with cap-binding proteins like eukaryotic initiation factor 4E (eIF4E). These studies reveal how structural changes in the cap analog influence binding affinity and can inform the design of molecules that modulate cap-dependent processes acs.org.

Furthermore, oligonucleotides containing site-specifically incorporated ring-opened lesions are used to investigate their recognition and excision by DNA repair glycosylases, such as formamidopyrimidine glycosylase (FPG), which are involved in the base excision repair pathway acs.org. Studies of m7dG within the context of nucleosome core particles have also demonstrated its ability to form reversible DNA-protein cross-links with histone proteins, revealing another layer of interaction with cellular components pnas.org.

These applications underscore the importance of synthesizing and utilizing 7-methyl-2'-deoxyguanosine, its ring-opened derivatives, and their analogs as precise tools for unraveling the molecular mechanisms governing DNA metabolism and recognition.

Emerging Research Directions and Applications in Molecular Biology

Elucidation of Adduct Repair Deficiencies and Sensitization Strategies

Research into 7-Methyl-2'-deoxyguanosine imidazole (B134444) (ring open) plays a crucial role in understanding DNA repair pathways, particularly the base excision repair (BER) pathway. This adduct is a known substrate for formamidopyrimidine-DNA glycosylases (Fpg) in bacteria and their eukaryotic homologs, including OGG1, NEIL1, and NTH1, which are involved in excising the damaged base from the DNA backbone acs.orgnist.gov. Deficiencies or alterations in the activity of these repair enzymes can lead to the accumulation of ring-opened purine (B94841) lesions, potentially contributing to genomic instability and increased sensitivity to alkylating agents.

Studies have shown that the presence of Fapy-7-MeGua in DNA templates can block DNA synthesis in vitro by enzymes like E. coli DNA polymerase I, suggesting a potential cytotoxic effect nih.govpsu.edu. This replication-blocking property highlights the importance of efficient repair mechanisms to maintain genome integrity. Furthermore, research indicates that conditions such as hypoxia, often found in tumor microenvironments, can suppress DNA repair pathways, including BER, leading to an accumulation of base damage, including ring-opened forms of methylated guanines scholaris.ca. This suggests that targeting DNA repair deficiencies related to the processing of 7-Methyl-2'-deoxyguanosine imidazole (ring open) could be a strategy for sensitizing cells, particularly cancer cells, to the effects of alkylating agents. Overexpression of certain DNA repair proteins, such as N3-methylpurine-DNA glycosylase (which repairs the precursor m7G), has also been shown to sensitize cells to methylating agents nih.gov.

Development of 7-Methyl-2'-deoxyguanosine Imidazole (Ring Open) as a Tool for Genetic Engineering and Nucleic Acid-Based Research

The unique properties of 7-Methyl-2'-deoxyguanosine imidazole (ring open) as a DNA lesion make it a valuable tool in molecular biology research, particularly in studying DNA replication, repair, and mutagenesis. Its ability to impede DNA polymerase activity in vitro allows researchers to investigate translesion synthesis (TLS) pathways, the mechanisms by which cells replicate past damaged DNA bases nih.govnih.govpsu.eduacs.org.

Site-specific incorporation of Fapy lesions, including those derived from methylated guanines, into oligonucleotides has been employed to study their mutagenic potential and how they are processed by different DNA polymerases and repair enzymes acs.orgresearchgate.net. These studies provide detailed insights into the biochemical and structural consequences of the adducts. For example, investigations using site-specifically incorporated methyl-FapyG have revealed its mutagenic nature, inducing single nucleotide deletions in bacterial cells researchgate.net. While direct "genetic engineering" using the ring-opened adduct itself is not a primary application, its use in constructing damaged DNA substrates is fundamental to understanding the biological impact of alkylation damage and the cellular responses involved in maintaining genomic stability. This positions 7-Methyl-2'-deoxyguanosine imidazole (ring open) as a critical probe in nucleic acid-based research focused on DNA damage and repair.

Integration with Systems Biology Approaches for Comprehensive DNA Damage Response Profiling

Understanding the biological impact of DNA lesions like 7-Methyl-2'-deoxyguanosine imidazole (ring open) requires a comprehensive view of the cellular DNA damage response (DDR). While specific systems biology studies focusing solely on this adduct are not extensively detailed in the search results, the research on DNA alkylation damage and its repair pathways inherently contributes to a systems-level understanding of cellular responses.

Alkylating agents induce a variety of DNA lesions, triggering a complex network of repair pathways, cell cycle checkpoints, and, if damage is extensive, apoptosis nih.gov. The formation and processing of 7-Methyl-2'-deoxyguanosine imidazole (ring open) are integral parts of this broader DDR network. Research exploring the interplay between the formation of this adduct, the activity of BER enzymes, the impact on DNA replication, and the potential triggering of cell cycle arrest or death contributes to building a more complete picture of how cells sense and respond to alkylation damage. Integrating data on adduct formation rates, repair kinetics, polymerase stalling, and downstream cellular outcomes within a systems biology framework can provide a holistic understanding of the cellular consequences of exposure to alkylating agents and the role of specific lesions like 7-Methyl-2'-deoxyguanosine imidazole (ring open) in these processes. The link between unrepaired oxidative DNA lesions, including Fapy lesions, and genomic instability and cancer further underscores the relevance of a systems approach to study the long-term effects of such damage oecd-ilibrary.org.

Future Perspectives in Biomarker Development and Epidemiological Studies of Alkylating Agent Exposure

The detection and quantification of DNA adducts serve as valuable biomarkers for assessing exposure to genotoxic agents. 7-Methylguanine (B141273) (m7G), the precursor to 7-Methyl-2'-deoxyguanosine imidazole (ring open), has been investigated as a potential biomarker of exposure to environmental and endogenous methylating agents nih.govnih.govresearchgate.net. The ring-opened form, being a relatively stable hydrolysis product, also holds promise as a biomarker.

Sensitive detection methods, including time-resolved fluoroimmunoassays and HPLC-based techniques, have been developed and applied to quantify 7-methyl-2'-deoxyguanosine imidazole (ring open) and related adducts in biological samples, such as DNA from white blood cells nih.govresearchgate.netcapes.gov.brpnas.org. These methods are crucial for epidemiological studies aimed at assessing human exposure to alkylating agents, such as nitrosamines, and investigating the potential links between such exposure and health outcomes nih.govcapes.gov.br.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.